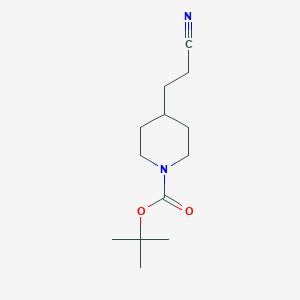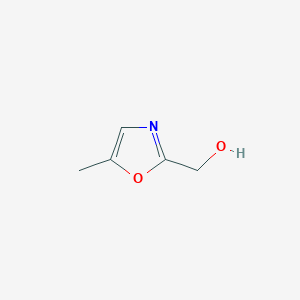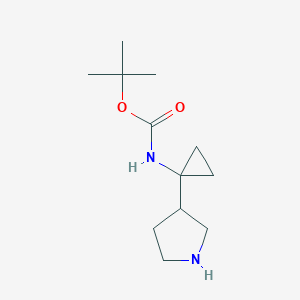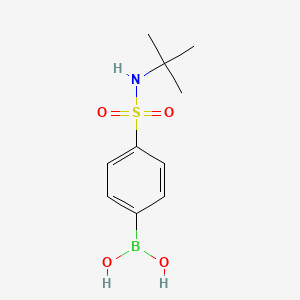
2-(Aminométhyl)benzamide
Vue d'ensemble
Description
2-(Aminomethyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are a significant class of amide compounds widely used in various fields, including medicine, industry, and biological research The structure of 2-(Aminomethyl)benzamide consists of a benzene ring substituted with an aminomethyl group and an amide group
Applications De Recherche Scientifique
2-(Aminomethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and is used in the development of new synthetic methodologies.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
Target of Action
Benzamide derivatives have been widely used in medical, industrial, biological, and potential drug industries . They have shown a broad range of biological activities, including anticancer, antimicrobial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory effects .
Mode of Action
It’s known that benzamide derivatives can interact with various targets, leading to a wide range of biological effects . For instance, some benzamide derivatives have shown to exhibit effective metal chelate activity , which could be one of the mechanisms through which they exert their biological effects.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzamide derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Result of Action
Benzamide derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, antibacterial, anti-fungal, anti-hsv, antioxidant, analgesic, and anti-inflammatory effects . These effects suggest that 2-(Aminomethyl)benzamide could potentially influence a variety of molecular and cellular processes.
Analyse Biochimique
Biochemical Properties
2-(Aminomethyl)benzamide plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. One notable interaction is with histone deacetylases, where 2-(Aminomethyl)benzamide acts as a zinc-binding group, inhibiting the enzyme’s activity . This inhibition can lead to changes in gene expression by altering the acetylation status of histones, thereby impacting chromatin structure and gene transcription.
Cellular Effects
The effects of 2-(Aminomethyl)benzamide on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting histone deacetylases, 2-(Aminomethyl)benzamide can induce cell cycle arrest and apoptosis in cancer cells . This makes it a promising candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, 2-(Aminomethyl)benzamide exerts its effects through several mechanisms. One primary mechanism is the inhibition of histone deacetylases, which involves the binding of the compound to the enzyme’s active site. This binding prevents the deacetylation of histones, leading to an open chromatin structure and increased gene transcription .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(Aminomethyl)benzamide in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, reducing its efficacy.
In vitro and in vivo studies have demonstrated that 2-(Aminomethyl)benzamide can have long-term effects on cellular function, including sustained inhibition of histone deacetylases and prolonged changes in gene expression . These findings underscore the importance of considering temporal effects when using this compound in research.
Dosage Effects in Animal Models
The effects of 2-(Aminomethyl)benzamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit histone deacetylases and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, 2-(Aminomethyl)benzamide can exhibit toxic effects, including liver and kidney damage, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-(Aminomethyl)benzamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway is its role in the regulation of histone acetylation, where it inhibits histone deacetylases, leading to changes in chromatin structure and gene expression . This pathway is critical for understanding the compound’s impact on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(Aminomethyl)benzamide within cells and tissues are essential for understanding its biological effects. The compound is known to interact with specific transporters and binding proteins, facilitating its uptake and distribution within cells . Once inside the cell, 2-(Aminomethyl)benzamide can accumulate in specific compartments, such as the nucleus, where it exerts its effects on histone deacetylases and gene expression.
Subcellular Localization
The subcellular localization of 2-(Aminomethyl)benzamide is a key factor in its activity and function. The compound is primarily localized in the nucleus, where it interacts with histone deacetylases and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct 2-(Aminomethyl)benzamide to the nucleus.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-(Aminomethyl)benzamide can be synthesized through several methods. One common method involves the direct condensation of benzoic acids with amines in the presence of catalysts. For instance, the reaction between 2-aminomethylbenzoic acid and ammonia or primary amines can yield 2-(Aminomethyl)benzamide. This reaction is typically carried out under mild conditions using solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) .
Industrial Production Methods: In industrial settings, the production of 2-(Aminomethyl)benzamide often involves the use of advanced techniques such as ultrasonic irradiation and the employment of solid acid catalysts. These methods offer advantages such as high yields, low reaction times, and eco-friendly processes. For example, the use of Lewis acidic ionic liquids immobilized on diatomite earth has been reported to be an efficient and green method for the synthesis of benzamide derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Aminomethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzamides with different functional groups.
Reduction: Reduction reactions can convert 2-(Aminomethyl)benzamide into its corresponding amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzamides with hydroxyl or carboxyl groups, while reduction can produce primary or secondary amines.
Comparaison Avec Des Composés Similaires
2-(Aminomethyl)benzamide can be compared with other similar compounds, such as:
2-Aminobenzamide: This compound has a similar structure but lacks the aminomethyl group.
3-Acetoxy-2-methylbenzamide: This derivative has additional functional groups that enhance its biological activities, including antioxidant and antibacterial properties .
2,3-Dimethoxybenzamide: This compound has methoxy groups that contribute to its unique chemical and biological properties .
Propriétés
IUPAC Name |
2-(aminomethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5,9H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOQYVHEWHJIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623940 | |
| Record name | 2-(Aminomethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63056-17-7 | |
| Record name | 2-(Aminomethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of 2-(Aminomethyl)benzamide and what are the downstream effects of this interaction?
A1: 2-(Aminomethyl)benzamide acts as an inhibitor of glycine transporter type-2 (GlyT2). [] While the provided abstract doesn't delve into specific downstream effects, inhibiting GlyT2 is known to impact glycine levels within synapses. This, in turn, can modulate neurotransmission, particularly influencing NMDA receptor activity. Further research exploring the specific downstream effects of 2-(Aminomethyl)benzamide on GlyT2 would be valuable.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B1289123.png)








